molecular formula C12H16O2 B13911296 2-Methyl-2-phenyloxan-4-ol

2-Methyl-2-phenyloxan-4-ol

Cat. No.: B13911296
M. Wt: 192.25 g/mol
InChI Key: QFTGDTHFSFYYDW-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyloxan-4-ol is an organic compound that belongs to the class of oxanols It is characterized by the presence of a methyl group and a phenyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenyloxan-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of benzylmagnesium halide with isobutylene oxide in a Grignard-type reaction . This method is advantageous due to the availability of starting materials and the relatively mild reaction conditions required.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyloxan-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2-Methyl-2-phenyloxan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyloxan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-phenylbutan-2-ol
  • 2-Phenylethanol
  • Benzyl alcohol

Comparison and Uniqueness

Compared to similar compounds, 2-Methyl-2-phenyloxan-4-ol exhibits unique properties due to the presence of both a methyl and a phenyl group on the oxane ringFor example, it may have different solubility, boiling points, and chemical behavior compared to its analogs .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-methyl-2-phenyloxan-4-ol

InChI

InChI=1S/C12H16O2/c1-12(9-11(13)7-8-14-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3

InChI Key

QFTGDTHFSFYYDW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)O)C2=CC=CC=C2

Origin of Product

United States

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